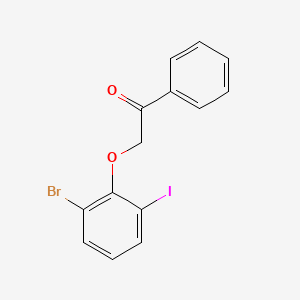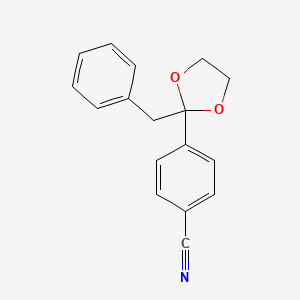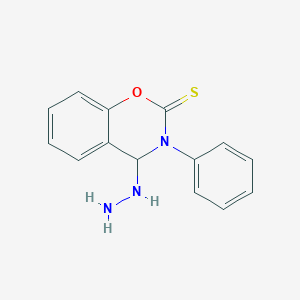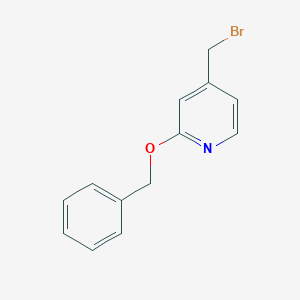![molecular formula C17H18O2S B12607234 9-[4-Methoxy-3-(methylsulfanyl)phenyl]nona-2,4,6,8-tetraenal CAS No. 646534-07-8](/img/structure/B12607234.png)
9-[4-Methoxy-3-(methylsulfanyl)phenyl]nona-2,4,6,8-tetraenal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-[4-Methoxy-3-(methylsulfanyl)phenyl]nona-2,4,6,8-tetraenal is an organic compound characterized by its unique structure, which includes a methoxy group, a methylsulfanyl group, and a conjugated tetraenal chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9-[4-Methoxy-3-(methylsulfanyl)phenyl]nona-2,4,6,8-tetraenal typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with 4-methoxy-3-(methylsulfanyl)benzaldehyde.
Aldol Condensation: The benzaldehyde undergoes aldol condensation with a suitable enolate to form an intermediate.
Dehydration: The intermediate is then dehydrated to form the conjugated tetraenal chain.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
9-[4-Methoxy-3-(methylsulfanyl)phenyl]nona-2,4,6,8-tetraenal undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: Electrophilic aromatic substitution can occur at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like bromine or nitric acid can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Wissenschaftliche Forschungsanwendungen
9-[4-Methoxy-3-(methylsulfanyl)phenyl]nona-2,4,6,8-tetraenal has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 9-[4-Methoxy-3-(methylsulfanyl)phenyl]nona-2,4,6,8-tetraenal involves its interaction with molecular targets such as enzymes and receptors. The methoxy and methylsulfanyl groups play a crucial role in modulating its reactivity and binding affinity. The conjugated tetraenal chain allows for electron delocalization, which can influence its chemical behavior and interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-[3-Methoxy-4-(methylsulfanyl)phenyl]acetonitrile: Similar structure but with a nitrile group instead of the tetraenal chain.
4-Methoxy-3-(methylsulfanyl)benzaldehyde: The starting material for the synthesis of the target compound.
Uniqueness
9-[4-Methoxy-3-(methylsulfanyl)phenyl]nona-2,4,6,8-tetraenal is unique due to its conjugated tetraenal chain, which imparts distinct chemical properties and reactivity compared to other similar compounds. This makes it a valuable compound for various research applications.
Eigenschaften
CAS-Nummer |
646534-07-8 |
|---|---|
Molekularformel |
C17H18O2S |
Molekulargewicht |
286.4 g/mol |
IUPAC-Name |
9-(4-methoxy-3-methylsulfanylphenyl)nona-2,4,6,8-tetraenal |
InChI |
InChI=1S/C17H18O2S/c1-19-16-12-11-15(14-17(16)20-2)10-8-6-4-3-5-7-9-13-18/h3-14H,1-2H3 |
InChI-Schlüssel |
DNQCHXWFWHAZQU-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1)C=CC=CC=CC=CC=O)SC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Benzenamine, N-[1-(3-bromophenyl)ethylidene]-](/img/structure/B12607159.png)
![6-(4-Bromophenyl)-2H-thieno[3,2-d][1,3]oxazine-2,4(1H)-dione](/img/structure/B12607163.png)

![5-Chloro-2-hydroxy-N-[4-(2-phenylethoxy)phenyl]benzamide](/img/structure/B12607182.png)
![3-[(2,2,4-Trimethylpentyl)oxy]benzene-1,2-dicarbonitrile](/img/structure/B12607184.png)


![1-[(3-Methoxyphenyl)methyl]-3-(4-methylphenyl)-1H-indazole](/img/structure/B12607196.png)
![1,7-Diazaspiro[4.4]nonane-1-carboxylic acid, 6-oxo-7-(phenylmethyl)-, 1,1-dimethylethyl ester](/img/structure/B12607201.png)
![4-(3,5-Dimethylphenyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12607212.png)
![N-[3-(Naphthalene-1-carbonyl)thieno[2,3-c]pyridin-2-yl]acetamide](/img/structure/B12607213.png)

![Dimethyl{bis[(phenyltellanyl)methyl]}silane](/img/structure/B12607223.png)
